4-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid
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Overview
Description
4-{[(5,7-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is characterized by its complex structure, which includes a chromen-2-one core with various functional groups attached.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid typically involves multiple steps. One common method involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Another method includes the Knoevenagel reaction, where 7-hydroxy coumarin derivatives are synthesized by treating 8-formyl-7-hydroxy coumarin with N,N-disubstituted cyano acetamides in the presence of piperidine .
Industrial Production Methods
the general principles of green chemistry, such as using green solvents and catalysts, are often applied to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-{[(5,7-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the chromen-2-one core.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and sodium azides are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
4-{[(5,7-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. The chromen-2-one core is known to interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5,7-Dimethoxy-4-methyl-2-oxo-2H-chromen-6-yl acetate: Shares a similar chromen-2-one core but with different functional groups.
7-Methylcoumarin: Another coumarin derivative with a simpler structure.
Isoginkgetin: A biflavonoid compound with a similar chromen-2-one core.
Uniqueness
4-{[(5,7-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C18H21NO7 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
4-[[2-(5,7-dimethoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]butanoic acid |
InChI |
InChI=1S/C18H21NO7/c1-10-12(9-15(20)19-6-4-5-16(21)22)18(23)26-14-8-11(24-2)7-13(25-3)17(10)14/h7-8H,4-6,9H2,1-3H3,(H,19,20)(H,21,22) |
InChI Key |
MFXSGSHCAQKMLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C(=CC(=C2)OC)OC)CC(=O)NCCCC(=O)O |
Origin of Product |
United States |
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